

DGAT-1 vs DGAT-2 isozyme function and specificity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DGAT-1 inhibitor 2*

Cat. No.: *B1258896*

[Get Quote](#)

An In-Depth Technical Guide to the Function and Specificity of DGAT-1 and DGAT-2 Isozymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a critical enzyme that catalyzes the final and only committed step in the biosynthesis of triacylglycerols (TGs), the primary form of energy storage in eukaryotes.^{[1][2]} In mammals, two distinct and evolutionarily unrelated isozymes, DGAT-1 and DGAT-2, perform this function.^{[1][3][4][5]} Despite catalyzing the same reaction, they possess unique structural characteristics, biochemical properties, and physiological roles. DGAT-1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, while DGAT-2 belongs to a separate gene family.^{[6][7]} These differences lead to non-redundant functions in lipid metabolism, with DGAT-1 being crucial for dietary fat absorption and protection against lipotoxicity, and DGAT-2 playing a dominant role in storing TGs derived from de novo fatty acid synthesis.^{[3][8]} Understanding the distinct functions and specificities of these isozymes is paramount for developing targeted therapeutic strategies for metabolic diseases such as obesity, diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).^{[1][9][10]}

Molecular and Structural Distinctions

DGAT-1 and DGAT-2 share no sequence homology, pointing to their convergent evolution.^{[3][6]} Their structural differences are fundamental to their distinct functions.

- DGAT-1: Belongs to the MBOAT (membrane-bound O-acyltransferase) family.[11] The human DGAT-1 gene is located on chromosome 8q24.3 and encodes a protein of approximately 500 amino acids with up to 10 predicted transmembrane domains.[7] Structural analysis by cryo-electron microscopy reveals that human DGAT-1 forms a homodimer.[11] Its active site is located within a large cavity inside the membrane, which opens laterally to the lipid bilayer, allowing access for lipid substrates like diacylglycerol (DAG).[11] Topological studies suggest DGAT-1 may have a dual topology, with the active site potentially facing either the cytoplasm or the ER lumen.[6]
- DGAT-2: Is the founding member of a distinct gene family. The DGAT-2 protein is less hydrophobic than DGAT-1 and is predicted to have only one or two membrane-spanning domains, with its catalytic domain oriented toward the cytoplasm.[1][3][5] This cytosolic orientation is thought to facilitate the channeling of newly synthesized TGs to cytosolic lipid droplets for storage.[12] A highly conserved "His-Pro-His-Gly" motif is believed to be part of the active site.[12]

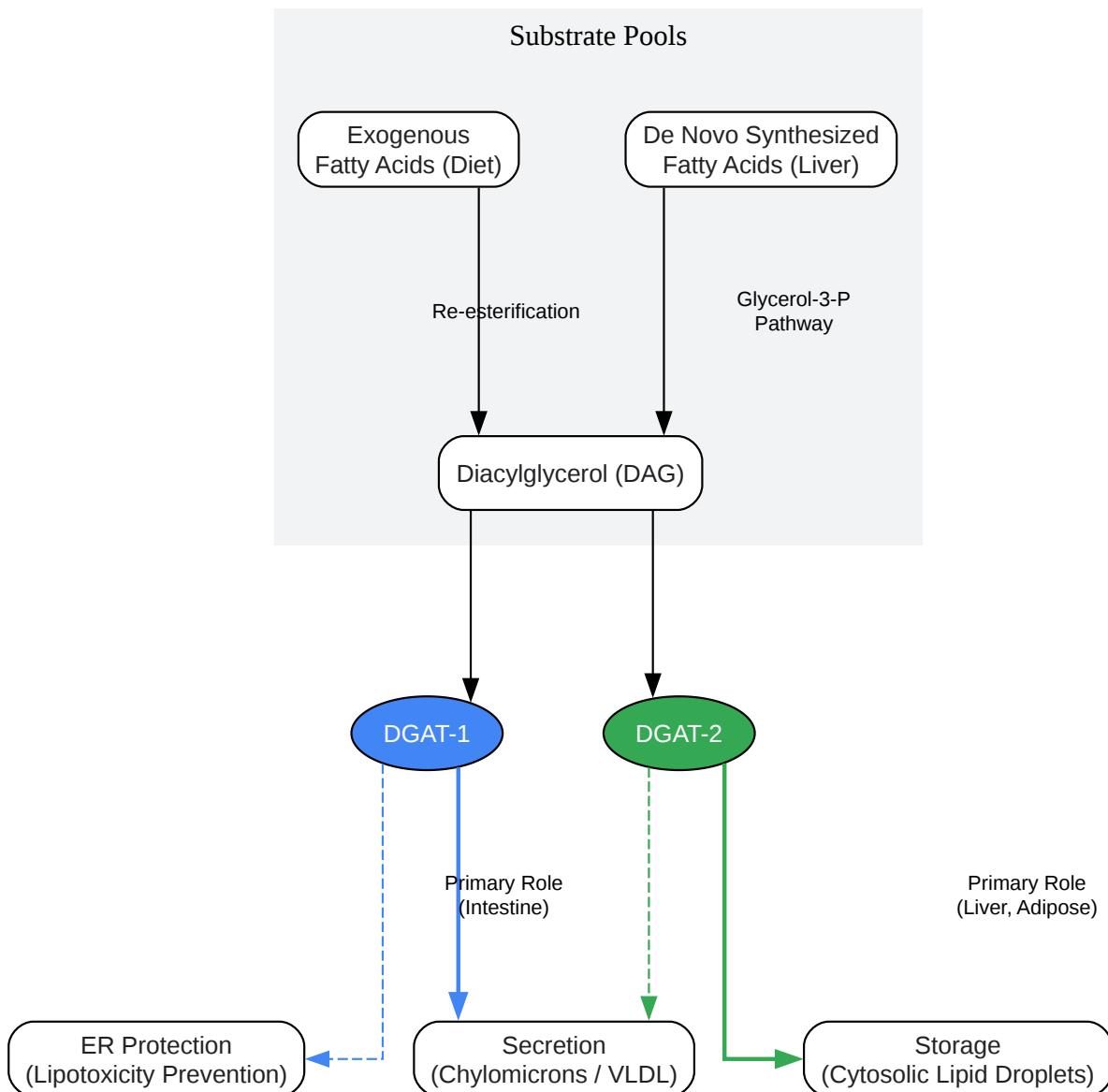
Biochemical Properties and Substrate Specificity

The enzymatic characteristics of DGAT-1 and DGAT-2 differ significantly in terms of substrate affinity and selectivity. These differences suggest that DGAT-1 is more active when substrate concentrations are high (e.g., during dietary fat intake), while DGAT-2 is more efficient at lower substrate concentrations typical of de novo synthesis.[1][3][5]

Quantitative Biochemical Data

Feature	DGAT-1	DGAT-2
Gene Family	Membrane-Bound O-Acyltransferase (MBOAT)[3] [11]	DGAT-2 Family[1][7]
Sequence Homology	No homology with DGAT-2[6]	No homology with DGAT-1[6]
Active Site Orientation	Dual topology, potentially facing cytosol or ER lumen[6]	Cytosolic[6][12]
Substrate Affinity (Km)	Higher Km; more active at high substrate concentrations[1][3]	Lower Km; more active at low substrate concentrations[1][3]
Acyl-CoA Preference	Prefers monounsaturated acyl-CoAs (e.g., oleoyl-CoA) over saturated ones[1][11]	Less preference between saturated and unsaturated acyl-CoAs[1]. May prefer shorter-chain fatty acids[13].
Acyl-Acceptor Specificity	Broad: diacylglycerol, monoacylglycerol, retinol, long-chain alcohols[1][3][5][9][11]	Narrow: Highly specific for diacylglycerol[3][5][9]

Substrate Selectivity Details


DGAT-1 exhibits broad substrate specificity. It can efficiently esterify diacylglycerol to form TG, but it also functions as a potent acyl-CoA:retinol acyltransferase (ARAT), synthesizing retinyl esters.[1] Furthermore, it can acylate long-chain alcohols to produce wax esters.[3][5] In competition assays, DGAT-1 shows a preference for the monounsaturated substrate oleoyl-CoA (18:1) compared to the saturated palmitoyl-CoA (16:0).[1]

DGAT-2 is largely specific to the synthesis of TGs from diacylglycerol and fatty acyl-CoA.[3][9] Unlike DGAT-1, it does not show a strong preference between oleoyl-CoA and palmitoyl-CoA in competition assays.[1] Some evidence suggests DGAT-2 may preferentially utilize substrates from de novo lipogenesis.[13] For example, DGAT2 from the protist *Thraustochytrium aureum* displayed broad specificity for C16 and C18 saturated and unsaturated fatty acyl-CoA substrates.[14]

Cellular Function and Localization

While both enzymes are primarily located in the endoplasmic reticulum (ER), where TG synthesis occurs, their precise sub-organellar localization and functional roles in lipid partitioning are distinct.[1][6]

- Subcellular Localization: Both DGAT-1 and DGAT-2 are integral membrane proteins found in the ER.[1][6][12] However, DGAT-2 has also been identified on mitochondria-associated membranes (MAMs) and on the surface of cytoplasmic lipid droplets (CLDs), suggesting a role in channeling TGs directly to these compartments.[6][12] Studies in tobacco cells have shown that DGAT-1 and DGAT-2 can be enriched in distinct subdomains of the ER.[15]
- Functional Partitioning of Triacylglycerols: A key functional distinction lies in how they partition newly synthesized TGs.
 - DGAT-1 is thought to synthesize TGs destined for secretion, such as in the formation of chylomicrons in the intestine for dietary fat absorption.[6][8] It also plays a crucial role in protecting cells from the lipotoxic effects of high fatty acid concentrations by esterifying them into TGs for storage.[3][4]
 - DGAT-2 is believed to channel TGs primarily towards storage in cytosolic lipid droplets.[8] In the liver, it is the dominant enzyme for incorporating endogenously synthesized fatty acids into TGs.[16] Overexpression of DGAT-2 tends to result in the formation of large, intracellular lipid droplets.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a gene encoding an acyl CoA:diacylglycerol acyltransferase, a key enzyme in triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [mdpi.com]
- 11. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. DGAT2 | Abcam [abcam.co.jp]
- To cite this document: BenchChem. [DGAT-1 vs DGAT-2 isozyme function and specificity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1258896#dgat-1-vs-dgat-2-isozyme-function-and-specificity\]](https://www.benchchem.com/product/b1258896#dgat-1-vs-dgat-2-isozyme-function-and-specificity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com